N-溴乙酰乙醇胺磷酸酯

描述

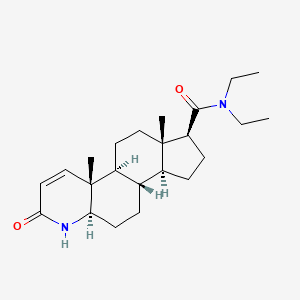

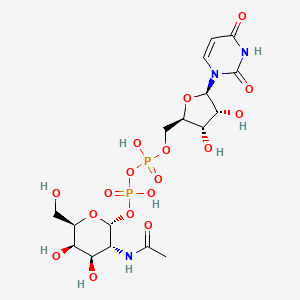

“N-Bromoacetylethanolamine phosphate” is a chemical compound that has been found to act as a specific affinity label for the active center of glucosephosphate isomerase . The inactivation process followed pseudo-first order kinetics, was irreversible, and exhibited rate saturation kinetics with minimal half-lives of inactivation .

Synthesis Analysis

“N-Bromoacetylethanolamine phosphate” has been used in studies on the role of Fru-6-P,2-kinase in the regulation of glycolysis in vivo. It inactivated purified recombinant rat testis-type Fru-6-P,2-kinase as well as Fru-6-P,2-kinase in a rat liver extract .Molecular Structure Analysis

The crystal structures of phosphoglucose isomerase complexed with 5-phospho-D-arabinonate and “N-bromoacetylethanolamine phosphate” at 2.5- and 2.3-Å resolution, respectively, have been studied . The inhibitors bind to a region within the domains’ interface and interact with a histidine residue (His306) from the other subunit .Chemical Reactions Analysis

“N-Bromoacetylethanolamine phosphate” has been shown to act as an affinity label for spinach ribulosebisphosphate carboxylase/oxygenase. The inactivation process was correlated directly with the alkylation either of a single lysyl residue (in the presence of M&+) or of 2 different cysteinyl residues .科学研究应用

酶抑制和亲和标记

N-溴乙酰乙醇胺磷酸酯(BAEP)主要用于生化研究中各种酶的亲和标记和抑制。它已被有效地用于研究葡萄糖磷酸异构酶、果糖二磷酸醛酸酶和核糖-1,5-二磷酸羧化酶/氧化酶等酶,通过不可逆地使它们失活。这种试剂通过结合这些酶的特定活性位点来起作用,从而使研究人员能够探索它们的结构和功能 (Gibson, Talent, Gracy, & Hartman, 1977); (Hartman, Suh, Welch, & Barker, 1973); (Schloss & Hartman, 1977)。

研究己糖磷酸结合位点

BAEP用于研究酶中如果糖-6-磷酸2-激酶:果糖-2,6-二磷酸酶等的己糖磷酸结合位点。作为竞争性抑制剂,BAEP有助于理解酶与其底物或抑制剂之间的相互作用动力学 (Sakakibara, Kitajima, Hartman, & Uyeda, 1984)。

葡萄糖磷酸异构酶的亲和标记

BAEP还被用于研究葡萄糖磷酸异构酶的活性位点。这项研究有助于理解酶的机制和结构生物学,可能有助于洞察相关代谢途径 (Gibson, Gracy, & Hartman, 1980)。

潜在的抗癌应用

在更应用的背景下,BAEP及其类似物已被研究用于抑制肿瘤细胞生长的潜力。通过针对参与糖酵解的特定酶,这些化合物在癌症研究中显示出潜力,特别是在探索新的治疗途径方面 (Hirata et al., 2000)。

研究磷酸甘油酸变位酶

BAEP还用于研究磷酸甘油酸变位酶,这是参与糖酵解的酶。该研究侧重于理解酶的机制以及其活性中必需的巯基的作用 (Hartman & Norton, 1976)。

作用机制

The substrate and the receptor binding sites of phosphoglucose isomerase and autocrine motility factor are located within close proximity to each other . Based on these complex structures, together with biological and biochemical results, a possible isomerization mechanism for phosphoglucose isomerase has been proposed .

属性

IUPAC Name |

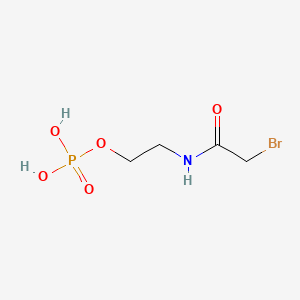

2-[(2-bromoacetyl)amino]ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrNO5P/c5-3-4(7)6-1-2-11-12(8,9)10/h1-3H2,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUORYJVNLAHVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrNO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199984 | |

| Record name | N-Bromoacetylethanolamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52011-43-5 | |

| Record name | N-Bromoacetylethanolamine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Bromoacetylethanolamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B1204760.png)